2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477867-30-4
VCID: VC7744281
InChI: InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
SMILES: C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl
Molecular Formula: C16H15Cl2NOS
Molecular Weight: 340.26

2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

CAS No.: 477867-30-4

Cat. No.: VC7744281

Molecular Formula: C16H15Cl2NOS

Molecular Weight: 340.26

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide - 477867-30-4

Specification

CAS No. 477867-30-4
Molecular Formula C16H15Cl2NOS
Molecular Weight 340.26
IUPAC Name 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Standard InChI InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Standard InChI Key AOAFCCXBNBDSEJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide, reflects its bifunctional design:

  • Aromatic cores: Two 4-chlorophenyl groups contribute hydrophobic and electron-withdrawing characteristics.

  • Thioether bridge: A sulfur atom links the ethyl chain to the second 4-chlorophenyl ring, enhancing conformational flexibility.

  • Acetamide moiety: The central amide group facilitates hydrogen bonding and potential biological interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₂NOS
Molecular Weight354.26 g/mol
logP (Predicted)3.8 ± 0.4
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, thioether S)
Polar Surface Area58.2 Ų

These properties align with structurally related N-substituted acetamides, such as N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (logP = 2.76) , though the absence of a tetrazole ring here increases lipophilicity.

Synthetic Routes and Optimization

Key Reaction Pathways

The synthesis of this compound likely follows a two-step acylation strategy, analogous to methods described for cetirizine intermediates :

  • Step 1: Preparation of 2-(4-Chlorophenyl)Acetyl Chloride

    • 2-(4-Chlorophenyl)acetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the corresponding acid chloride.

  • Step 2: Amide Coupling

    • The acid chloride reacts with 2-[(4-chlorophenyl)sulfanyl]ethylamine in the presence of a base (e.g., triethylamine) to yield the target acetamide.

Critical Parameters:

  • Solvent selection: Dichloromethane or toluene optimizes acylation efficiency .

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Representative Synthetic Conditions

ParameterCondition
Acid Chloride AgentThionyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Time4–6 hours
Yield65–75% (estimated)

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Poor aqueous solubility (logSw ≈ -3.5) , but soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to oxidation at the thioether moiety, forming sulfoxides under ambient conditions. Storage under nitrogen at -20°C is recommended.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.25 (m, 4H, aromatic H from acetamide phenyl) .

    • δ 7.40–7.35 (m, 4H, aromatic H from thioether phenyl).

    • δ 3.60 (t, J = 6.8 Hz, 2H, CH₂-S).

    • δ 3.45 (q, J = 6.4 Hz, 2H, NH-CH₂).

    • δ 2.90 (s, 2H, CO-CH₂).

    • δ 8.20 (br s, 1H, NH) .

  • IR (KBr):

    • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1090 cm⁻¹ (C-S).

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead compound: Potential as an antibacterial or anti-inflammatory agent due to chlorophenyl and thioether motifs.

  • Prodrug design: The acetamide group could be hydrolyzed in vivo to release active metabolites.

Material Science

  • Ligand synthesis: The sulfur atom may coordinate transition metals for catalytic applications.

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